

Technical Guide: Physical Properties of Dimethyl 1H-imidazole-4,5-dicarboxylate

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Compound of Interest

Compound Name: *Dimethyl 1H-imidazole-4,5-dicarboxylate*

Cat. No.: *B105194*

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Introduction

Dimethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.^{[1][2]} Its imidazole core is a common scaffold in medicinal chemistry, and the dicarboxylate functional groups provide reactive sites for further molecular elaboration. This compound is often utilized as an intermediate in the preparation of hedgehog signaling pathway inhibitors for potential antitumor applications and in the synthesis of novel compounds with antiviral activities.^[2] A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in complex synthetic pathways.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of **Dimethyl 1H-imidazole-4,5-dicarboxylate** are summarized below. These properties are critical for predicting its behavior in various solvents and reaction conditions, for developing purification methods, and for confirming its identity and purity.

Property	Value	Source(s)
IUPAC Name	dimethyl 1H-imidazole-4,5-dicarboxylate	[3]
Synonyms	1H-Imidazole-4,5-dicarboxylic acid dimethyl ester	[1][2]
CAS Number	3304-70-9	[1][4]
Molecular Formula	C ₇ H ₈ N ₂ O ₄	[1][4][5]
Molecular Weight	184.15 g/mol	[1][2][3][5]
Appearance	White to almost white or light brown crystalline powder.[1][2][5][6]	[1][2][5][6]
Physical State	Solid at room temperature.[7][8]	[7][8]
Melting Point	197 - 212 °C (Range varies by source)	[1][7]
Solubility	Limited solubility in water (>27.6 µg/mL at pH 7.4).[3][6] More soluble in polar organic solvents like ethanol and methanol.[6]	[3][6]
Purity	≥ 98% (Typically determined by HPLC)	[1][8]
PubChem CID	76810	[3]
MDL Number	MFCD00051338	[1][7]

Experimental Protocols for Property Determination

The characterization of **Dimethyl 1H-imidazole-4,5-dicarboxylate** relies on standard analytical techniques in organic chemistry. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp or Thiele tube)
 - Glass capillary tubes (sealed at one end)
 - Thermometer
 - Spatula
 - Mortar and pestle
- Procedure:
 - Sample Preparation: A small amount of the crystalline solid is finely crushed using a mortar and pestle.[\[9\]](#)
 - Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[\[6\]](#)[\[9\]](#)
 - Measurement:
 - The loaded capillary is placed into the heating block of the melting point apparatus.[\[9\]](#)
 - An initial, rapid heating is performed to determine an approximate melting point.
 - The apparatus is allowed to cool. A second sample is then heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[\[3\]](#)

- Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1 - T2.^[9]^[10]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.^[11]

- Apparatus:
 - Vials with screw caps
 - Orbital shaker or agitator in a temperature-controlled environment
 - Analytical balance
 - Centrifuge and/or syringe filters
 - Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)
- Procedure:
 - Preparation: An excess amount of **Dimethyl 1H-imidazole-4,5-dicarboxylate** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial. This ensures that a saturated solution is formed.^[11]
 - Equilibration: The vial is agitated in a temperature-controlled water bath or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.^[11]
 - Phase Separation: The suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or by filtering the supernatant through a syringe filter to remove any undissolved solid particles.^[11]
 - Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a calibrated analytical method, such as HPLC.

- Reporting: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

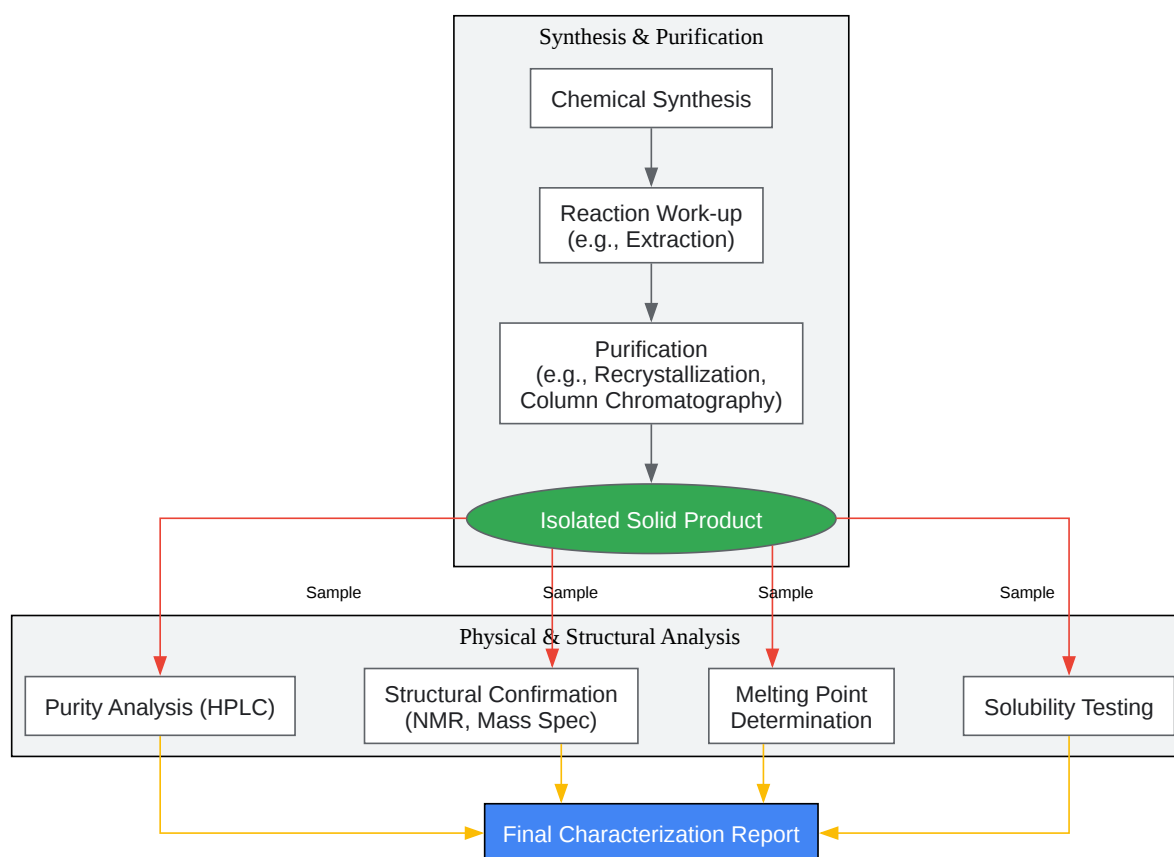
HPLC is a primary technique for assessing the purity of organic compounds by separating the main component from any impurities.^[5]

- Apparatus:
 - HPLC system (pump, injector, column, detector)
 - Appropriate HPLC column (e.g., C18 reverse-phase)
 - Solvents for mobile phase (e.g., acetonitrile, water)
 - Volumetric flasks and pipettes
 - Syringe filters
- Procedure:
 - Sample Preparation: A solution of **Dimethyl 1H-imidazole-4,5-dicarboxylate** is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable solvent to a known volume. The solution is filtered to remove particulates.
 - Method Development: An appropriate mobile phase composition and flow rate are selected to achieve good separation between the main compound peak and any impurity peaks.
 - Analysis: The prepared sample solution is injected into the HPLC system. The chromatogram, which plots detector response versus time, is recorded.
 - Quantification: The purity is typically calculated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.^[12]

- % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent physical characterization of an organic compound like **Dimethyl 1H-imidazole-4,5-dicarboxylate**.



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Caption: Workflow for Synthesis and Physical Characterization.

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